

Introduction: The Strategic Importance of a Halogenated Nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-3,4-difluoronitrobenzene**

Cat. No.: **B068591**

[Get Quote](#)

2-Chloro-3,4-difluoronitrobenzene (CAS No: 169468-83-1) is a multisubstituted aromatic intermediate of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.^{[1][2]} Its value stems from the unique electronic and steric arrangement of its substituents: a potent electron-withdrawing nitro group and a trio of halogens (one chlorine, two fluorine) on a benzene core. This specific substitution pattern creates a highly activated system, making it a versatile building block for complex molecular architectures.^{[1][3]}

A precise and unambiguous understanding of its three-dimensional structure is not merely an academic exercise. It is the foundational data point from which we can predict reactivity, understand potential biological interactions, and design rational synthetic pathways. This guide provides a comprehensive, multi-technique approach to the structural elucidation of **2-Chloro-3,4-difluoronitrobenzene**, integrating empirical spectroscopic data with the predictive power of computational chemistry. We will explore not just what the structure is, but how we know it, and why this knowledge is critical for its application.

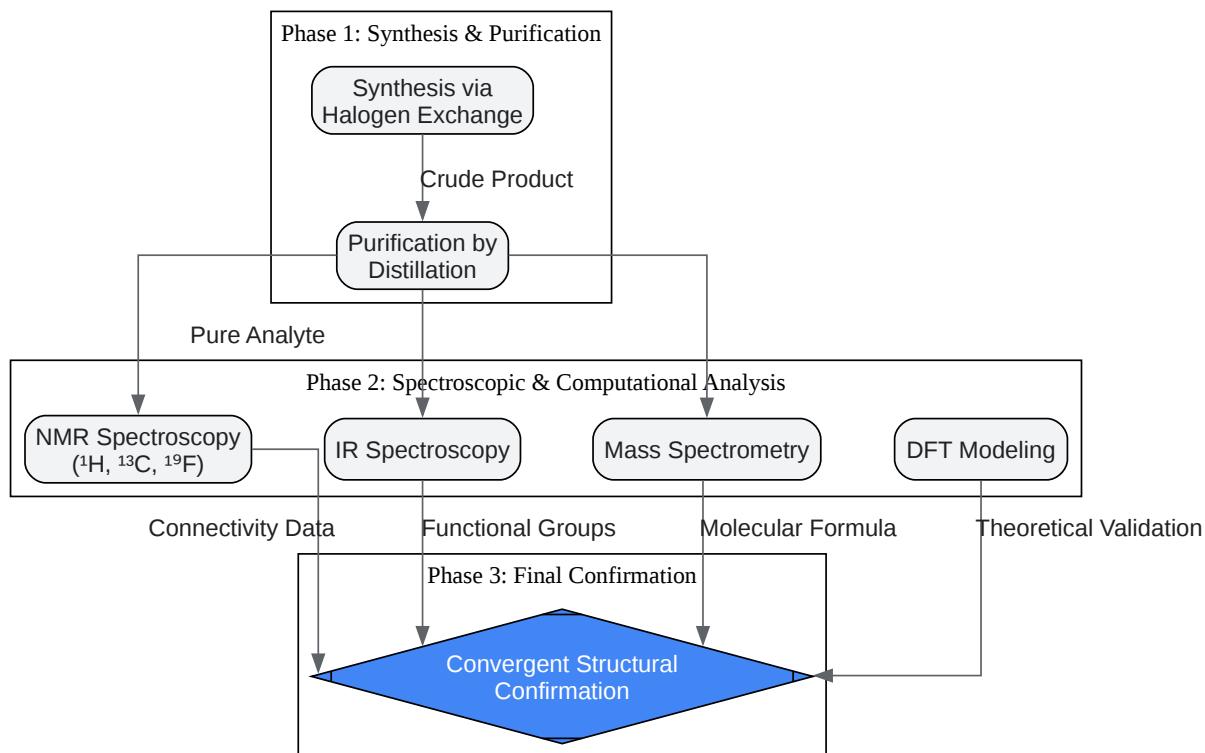
Core Physicochemical Properties

A baseline characterization is essential before undertaking advanced structural analysis. The fundamental properties of **2-Chloro-3,4-difluoronitrobenzene** are summarized below. These values, particularly the predicted ones, serve as initial benchmarks that our experimental and computational data must align with.

Property	Value	Source
IUPAC Name	2-chloro-3,4-difluoro-1-nitrobenzene	[4]
CAS Number	169468-83-1	[1] [4] [5]
Molecular Formula	C ₆ H ₂ ClF ₂ NO ₂	[4] [5]
Molecular Weight	193.53 g/mol	[1] [4]
Appearance	Colorless crystalline solid	[5]
Boiling Point	245.8 ± 35.0 °C (Predicted)	[5]
Density	1.591 ± 0.06 g/cm ³ (Predicted)	[5]
Flash Point	102.5 °C	[5]
InChI Key	MOKXBJZRTOPIFB-UHFFFAOYSA-N	[1]
Canonical SMILES	O=--INVALID-LINK--[O-]	[4]

Integrated Workflow for Synthesis and Structural Verification

The elucidation of a molecular structure is a systematic process. It begins with the synthesis of a pure sample, followed by a battery of analytical techniques that each provide a unique piece of the structural puzzle. This integrated workflow ensures a self-validating system where data from orthogonal methods must converge to a single, unambiguous conclusion.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for synthesis and structural analysis.

Synthesis Protocol: Halogen Exchange Fluorination

Expertise & Causality: The synthesis of **2-Chloro-3,4-difluoronitrobenzene** is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. The starting material, 2,3,4-trichloronitrobenzene, possesses three chlorine atoms, but the strong electron-withdrawing effect of the nitro group preferentially activates the positions ortho and para to it for nucleophilic attack. By using a fluoride source

like anhydrous potassium fluoride (KF), we can selectively displace the chlorine atoms at positions 3 and 4. A phase-transfer catalyst, such as Aliquat 336, is crucial for this process. It facilitates the transport of the fluoride anion from the solid KF surface into the dimethyl sulfoxide (DMSO) organic phase, where the reaction occurs, thereby dramatically increasing the reaction rate.

Methodology:

- **Reactor Setup:** To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trichloronitrobenzene (20 g), anhydrous potassium fluoride (13 g), Aliquat 336 (4 g), and dimethyl sulfoxide (75 mL).^[1]
- **Reaction Execution:** Heat the reaction mixture to 120°C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 4 hours.^[1] Monitor the reaction progress by GC-MS.
- **Product Isolation:** After cooling to room temperature, isolate the crude product from the reaction mixture via steam distillation.^[1] This is an effective method for separating the volatile organic product from the inorganic salts and high-boiling DMSO solvent.
- **Purification:** The collected distillate, containing the desired product and minor byproducts, is subjected to fractional distillation under reduced pressure to yield **2-Chloro-3,4-difluoronitrobenzene** with >95% purity. The expected yield is approximately 70-80%.^[1]

Spectroscopic Characterization: Assembling the Structural Puzzle

Spectroscopy is the cornerstone of molecular structure determination. Each technique provides complementary information, and together, they allow us to build a complete picture of the molecule.^{[6][7]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this molecule, ¹H NMR will reveal the number and connectivity of the aromatic protons, while ¹³C NMR identifies all unique carbon environments. Given the presence of fluorine, ¹⁹F NMR is also invaluable for confirming the C-

F bonds. The coupling patterns (J-coupling) between ¹H, ¹³C, and ¹⁹F are definitive proof of through-bond connectivity.

Protocol for NMR Sample Preparation:

- Weigh approximately 10-20 mg of the purified product.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
- Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Cap the tube and invert several times to ensure homogeneity.
- Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Predicted NMR Data: Based on established substituent effects, the following spectral data are anticipated. The two aromatic protons will appear as distinct signals, split by each other (H-H coupling) and by the adjacent fluorine atoms (H-F coupling).

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	J-Coupling (Hz)	Assignment
¹ H NMR	7.9 - 8.2	Doublet of doublets (dd)	$J(H-H) \approx 9, J(H-F) \approx 7$	H-5
	7.3 - 7.6	Doublet of doublets (dd)	$J(H-H) \approx 9, J(H-F) \approx 9$	H-6
¹³ C NMR	~150 (d)	Doublet	$^1J(C-F) \approx 250$	C-4
	~145 (d)	Doublet	$^1J(C-F) \approx 250$	C-3
	~142 (d)	Doublet	$^2J(C-F) \approx 15$	C-2
	~130 (d)	Doublet	$^2J(C-F) \approx 15$	C-1
	~128 (d)	Doublet	$^3J(C-F) \approx 5$	C-5
	~120 (d)	Doublet	$^3J(C-F) \approx 5$	C-6

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups. The primary utility here is the unambiguous confirmation of the nitro (NO_2) group, which exhibits two strong and characteristic stretching vibrations. We can also confirm the presence of the aromatic ring and the carbon-halogen bonds.

Protocol for IR Spectroscopy (ATR):

- Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Lower the press arm to ensure firm contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} .

Expected Characteristic IR Absorptions:

Wavenumber (cm^{-1})	Intensity	Vibration Type
1530 - 1560	Strong	Asymmetric Ar- NO_2 Stretch
1340 - 1370	Strong	Symmetric Ar- NO_2 Stretch
1450 - 1600	Medium-Weak	Aromatic C=C Bending
1200 - 1280	Strong	C-F Stretch
700 - 800	Strong	C-Cl Stretch
3050 - 3150	Weak	Aromatic C-H Stretch

Mass Spectrometry (MS)

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the confident determination of its elemental

formula. The key diagnostic feature for this compound is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks: a main peak (M^+) and a smaller peak at two mass units higher ($\text{M}+2$) with about one-third the intensity, providing definitive evidence for the presence of a single chlorine atom.

Protocol for Mass Spectrometry (GC-MS):

- Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Inject 1 μL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
- Use a temperature program that allows for the separation of the analyte from any residual solvent or impurities.
- Acquire the mass spectrum in electron ionization (EI) mode.

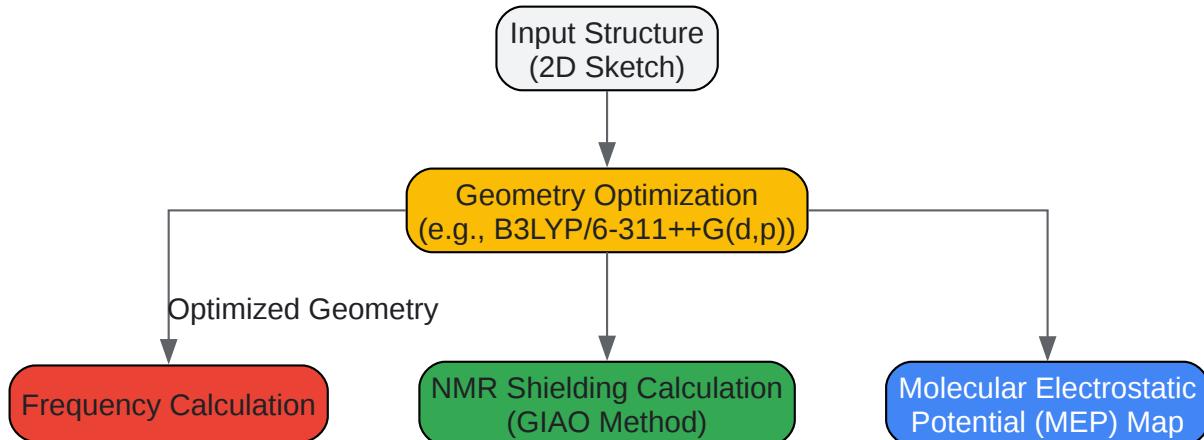
Expected Mass Spectrum Data:

- Molecular Ion (M^+): A peak at $\text{m/z} = 193$, corresponding to the formula $\text{C}_6\text{H}_2^{35}\text{ClF}_2\text{NO}_2$.
- Isotope Peak ($\text{M}+2$): A peak at $\text{m/z} = 195$, with an intensity approximately 32% of the $\text{m/z} 193$ peak, corresponding to $\text{C}_6\text{H}_2^{37}\text{ClF}_2\text{NO}_2$.
- High-Resolution Mass: Expected exact mass of ~192.9742 u.

Computational Validation: Bridging Theory and Experiment

Expertise & Causality: To add a layer of trustworthiness and to gain deeper insight, we employ computational chemistry. Using Density Functional Theory (DFT), we can build a model of the molecule *in silico* and calculate its properties.^{[8][9]} If the calculated spectroscopic data (NMR shifts, IR frequencies) closely match our experimental results, it provides powerful validation of our structural assignment. Furthermore, computational models can reveal electronic properties,

like the electrostatic potential, that are not directly observable but are key to understanding reactivity.[10]



[Click to download full resolution via product page](#)

Caption: Workflow for computational analysis of the molecule.

Comparison of Experimental vs. DFT-Calculated Data: A successful model will show strong correlation between the measured and computed values, typically within acceptable error margins for the level of theory used.

Parameter	Experimental Value	Calculated Value (DFT)
¹ H NMR (H-5)	~8.0 ppm	Correlated & Scaled Value
IR (Asymm. NO ₂)	~1545 cm ⁻¹	Scaled Value (~1550 cm ⁻¹)
Bond Angle (C2-C1-N)	Not directly measured	~120°

Structural Insights and Reactivity Implications

The convergence of data from NMR, IR, MS, and computational modeling provides an unambiguous confirmation of the structure as **2-Chloro-3,4-difluoronitrobenzene**. The key structural feature is the planar benzene ring substituted with electron-withdrawing groups.

- **Electronic Profile:** The nitro group, being one of the most powerful electron-withdrawing groups, polarizes the entire aromatic ring. This is augmented by the inductive effects of the three halogen atoms. The resulting Molecular Electrostatic Potential (MEP) map would show a significant region of positive potential (electron deficiency) over the aromatic ring, while the negative potential is localized on the oxygen atoms of the nitro group.
- **Reactivity Hotspot:** This profound electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).^[1] The chlorine atom at position 2 and the fluorine at position 4 are both activated for displacement by nucleophiles (e.g., amines, alkoxides). This reactivity is the very reason **2-Chloro-3,4-difluoronitrobenzene** is a valuable precursor in the synthesis of pharmaceuticals and agrochemicals, allowing for the strategic introduction of various functional groups.^{[1][3][11]}

Safety and Handling

As a halogenated nitroaromatic compound, **2-Chloro-3,4-difluoronitrobenzene** must be handled with appropriate care. Similar compounds are known to be irritants and are toxic if swallowed or in contact with skin.^{[5][12][13][14]}

- **Personal Protective Equipment (PPE):** Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.^{[12][15]}
- **Storage:** Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended 2-8°C).^[5]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3,4-difluoronitrobenzene | High Purity Reagent [benchchem.com]
- 2. nbino.com [nbino.com]

- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-3,4-difluoronitrobenzene 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 5. chembk.com [chembk.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. prensipjournals.com [prensipjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. prensipjournals.com [prensipjournals.com]
- 11. 169468-83-1 | 2-Chloro-3,4-difluoronitrobenzene [fluoromart.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Halogenated Nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068591#molecular-structure-of-2-chloro-3-4-difluoronitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com